molecular formula C19H17ClN2O3 B2886620 Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate CAS No. 1251625-44-1

Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate

Cat. No.: B2886620
CAS No.: 1251625-44-1
M. Wt: 356.81
InChI Key: WECAIYDJIVHGGO-UHFFFAOYSA-N
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Description

Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate is a synthetic quinoline derivative characterized by a fused bicyclic structure. Key features include:

  • Core structure: A 1,2-dihydroquinoline scaffold with a ketone group at position 2.
  • Substituents: 8-Chloro: A chlorine atom at position 8, influencing electronic properties and steric interactions. 3-Methyl ester: A methyl ester at position 3, affecting solubility and metabolic stability.

Synthesis: Typically synthesized via cyclocondensation of substituted anilines with β-ketoesters, followed by halogenation and amine substitution.

Properties

CAS No.

1251625-44-1

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.81

IUPAC Name

methyl 8-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H17ClN2O3/c1-25-19(24)15-17(21-11-10-12-6-3-2-4-7-12)13-8-5-9-14(20)16(13)22-18(15)23/h2-9H,10-11H2,1H3,(H2,21,22,23)

InChI Key

WECAIYDJIVHGGO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Amination: The phenethylamino group is introduced via nucleophilic substitution, where the chloroquinoline intermediate reacts with phenethylamine under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Compound A Methyl 8-chloro-4-(ethylamino)-analog Methyl 8-fluoro-phenethylamino-analog Ethyl ester analog
Molecular Weight (g/mol) 372.82 312.75 356.78 386.85
logP 3.5 ± 0.2 (predicted) 2.1 ± 0.3 3.2 ± 0.2 3.8 ± 0.3
**Aqueous Solubility (µg/mL) ~15 (low) ~45 (moderate) ~20 (low) ~10 (very low)
Melting Point (°C) 198–202 175–178 185–190 205–210

Key Observations :

  • Phenethylamino vs. Ethylamino: The phenethyl group in Compound A increases logP by ~1.4 units compared to the ethylamino analog, suggesting enhanced membrane permeability but reduced solubility .
  • Chloro vs. Fluoro : The 8-chloro substituent in Compound A improves thermal stability (higher melting point) compared to the 8-fluoro analog, likely due to stronger halogen bonding .
  • Ester Group : Replacing the methyl ester with an ethyl ester further reduces solubility, highlighting the methyl group’s role in balancing lipophilicity.

Pharmacological Activity

Findings :

  • Phenethylamino Superiority: Compound A’s phenethylamino group confers a 27-fold lower IC50 than the ethylamino analog, indicating critical role of aromaticity in kinase binding .
  • Halogen Effects : The 8-chloro group in Compound A shows marginally better potency than the 8-fluoro analog, possibly due to enhanced electron-withdrawing effects.
  • Ester Impact : The ethyl ester analog exhibits faster metabolic clearance, suggesting methyl esters may offer better stability in vivo.

Methodological Considerations

Studies on quinoline analogs often employ lumping strategies to predict physicochemical or pharmacokinetic behaviors. For example, compounds with similar substituents (e.g., alkylamino groups) may be grouped to reduce computational complexity in reaction modeling . However, such approaches may overlook subtle differences, as seen in the variability of Compound A’s solubility and bioactivity compared to its analogs.

Q & A

Basic Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, quinoline protons resonate at δ 6.5–8.5 ppm, while phenethylamino NH appears as a broad singlet near δ 5.5–6.0 ppm .
  • X-ray Crystallography : Determines crystal packing and bond angles (e.g., monoclinic P21/c space group with β = 115.5° for ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 385.1).

Table 1 : Example NMR Data (Ethyl Analog)

Proton Positionδ (ppm)Multiplicity
Quinoline C4-NH5.8Broad
C8-Cl--
Phenethyl CH22.9–3.1Triplet

How can researchers optimize the yield of phenethylamino substitution at the 4-position?

Advanced Question
Methodological Approach :

  • Solvent Selection : Dry toluene or DMF enhances nucleophilicity of phenethylamine .
  • Catalyst Screening : Triethylamine vs. DMAP; the former is effective for electron-deficient quinolines .
  • Temperature Control : Reactions at 80–100°C improve kinetics without decomposition.

Table 2 : Optimization Results (Hypothetical Data)

CatalystSolventTemp (°C)Yield (%)
Et3NToluene8072
DMAPDMF10065
NoneTHF6038

How to resolve contradictions in reported biological activities of similar quinoline derivatives?

Advanced Question
Strategies :

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds .
  • Dose-Response Curves : Compare IC50 values across studies to identify potency thresholds.
  • Metabolic Stability Testing : Evaluate compound degradation in serum to explain variability in in vivo vs. in vitro results .

Example : Ethyl 4-(2-methoxyethylamino)-8-methylquinoline-3-carboxylate showed antimicrobial activity only in nutrient-rich media, highlighting assay dependency .

What computational methods predict binding affinity to biological targets?

Advanced Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DNA gyrase for antimicrobial activity) .
  • MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Use substituent electronic parameters (Hammett σ) to correlate structure with activity .

Reference : Methyl 4-hydroxy-2-thioxoquinoline-3-carboxylate was docked into COX-2 active sites, revealing hydrogen bonds with Arg120 and Tyr355 .

How to design structure-activity relationship (SAR) studies for substituent modifications?

Advanced Question
Methodology :

Vary Substituents : Replace 8-Cl with Br, NO2, or OMe to assess electronic effects.

Phenethylamino Modifications : Test bulkier (e.g., benzyl) or polar (e.g., hydroxyl) groups.

Ester vs. Amide : Hydrolyze methyl ester to carboxylate and couple with amines (e.g., ethyl → carboxamide in ).

Table 3 : Hypothetical SAR Data

Substituent (Position)IC50 (μM)LogP
8-Cl0.452.8
8-OMe1.22.1
4-Benzylamino0.873.5

How to assess compound stability under physiological conditions?

Advanced Question

  • pH Stability : Incubate in buffers (pH 2–9) and analyze via HPLC for degradation products.
  • Thermal Stability : TGA/DSC to determine decomposition temperatures (e.g., >200°C for crystalline analogs ).
  • Light Sensitivity : UV-Vis spectroscopy before/after light exposure (λmax shifts indicate photodegradation).

Reference : Methyl 4-hydroxy-2-thioxoquinoline-3-carboxylate showed 90% stability after 24 h in PBS (pH 7.4) .

What strategies validate synthetic intermediates during multi-step synthesis?

Advanced Question

  • Intermediate Trapping : Use LC-MS to isolate and characterize unstable intermediates (e.g., quinoline N-oxide).
  • Isotopic Labeling : 15^{15}N-labeled anilines track nitrogen incorporation into the quinoline ring .
  • In Situ IR : Monitor carbonyl (1700–1750 cm1^{-1}) and amine (3300 cm1^{-1}) groups during reactions .

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